Fak-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H31ClN5O6PS |

|---|---|

Molecular Weight |

596.0 g/mol |

IUPAC Name |

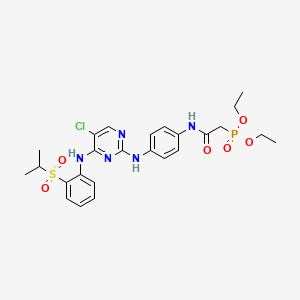

N-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]-2-diethoxyphosphorylacetamide |

InChI |

InChI=1S/C25H31ClN5O6PS/c1-5-36-38(33,37-6-2)16-23(32)28-18-11-13-19(14-12-18)29-25-27-15-20(26)24(31-25)30-21-9-7-8-10-22(21)39(34,35)17(3)4/h7-15,17H,5-6,16H2,1-4H3,(H,28,32)(H2,27,29,30,31) |

InChI Key |

RLYCEWCQGDKGOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC(=O)NC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3S(=O)(=O)C(C)C)Cl)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Fak-IN-6: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate essential cellular processes such as proliferation, survival, migration, and invasion.[1] Its overexpression and hyperactivity are frequently observed in various cancers, correlating with poor prognosis and metastasis.[2] This has positioned FAK as a promising therapeutic target for anticancer drug development.[2][3] Fak-IN-6 is a potent and selective inhibitor of FAK, demonstrating significant anti-proliferative activity in various cancer cell lines. This document provides a comprehensive technical overview of the mechanism of action of this compound in cancer cells, including quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.

Core Mechanism of Action

This compound is an isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivative that acts as a potent FAK inhibitor.[1] It effectively interferes with FAK-mediated phosphorylation, a critical step in the activation of downstream signaling pathways that promote cancer cell survival and proliferation.[1][3]

Quantitative Data: Inhibitory and Anti-proliferative Activity

The inhibitory potency of this compound against FAK and its anti-proliferative effects on various cancer cell lines have been quantitatively assessed. The data is summarized in the tables below.

Table 1: In Vitro FAK Inhibitory Activity of this compound

| Parameter | Value |

| IC50 (FAK) | 1.415 nM |

IC50 (half maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of FAK enzymatic activity.

Table 2: Anti-proliferative Activity of this compound in Cancer and Normal Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| AsPC-1 | Pancreatic Cancer | 0.9886 ± 0.0086 |

| PaCa-2 | Pancreatic Cancer | 5.274 ± 0.9312 |

| H1975 | Lung Cancer | 2.918 ± 0.0821 |

| KM3/BTZ | Lymphoma | 2.315 ± 0.2969 |

| Raji | Lymphoma | 1.320 ± 0.2973 |

| L-02 | Normal Human Liver | 1.220 ± 0.2683 |

Data presented as mean ± standard deviation. The lower IC50 value against the pancreatic cancer cell line AsPC-1 suggests a potent anti-proliferative effect. The relatively low toxicity against the normal human liver cell line L-02 indicates potential for a favorable safety profile.[1]

Signaling Pathways and Experimental Workflows

FAK Signaling Pathway Inhibition by this compound

This compound exerts its anti-cancer effects by inhibiting the FAK signaling cascade. Upon activation by upstream signals from integrins and growth factor receptors, FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[4][5] This phosphorylation event creates a docking site for Src family kinases, leading to the phosphorylation of other tyrosine residues on FAK and the subsequent activation of downstream pro-survival and pro-proliferative pathways, such as the PI3K/Akt and MAPK/ERK pathways.[2][6] this compound, by inhibiting FAK's kinase activity, prevents the initial autophosphorylation and the subsequent signaling cascade.

Caption: FAK Signaling Inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in cancer cells.

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

In Vitro FAK Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on FAK enzymatic activity.

Materials:

-

Recombinant human FAK enzyme

-

FAK substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (various concentrations)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add FAK enzyme, FAK substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percentage of FAK inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., AsPC-1, PaCa-2)

-

Complete cell culture medium

-

This compound (various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear plates

-

Microplate reader capable of absorbance measurement at 570 nm

Protocol:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for 72 hours.[1]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot Analysis

Objective: To determine the effect of this compound on the phosphorylation status of FAK and downstream signaling proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pFAK(Y397), anti-FAK, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and treat with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Cell Migration and Invasion Assay (Transwell Assay)

Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free and serum-containing medium

-

This compound

-

Cotton swabs

-

Crystal violet staining solution

-

Microscope

Protocol:

-

For the invasion assay, coat the top of the Transwell inserts with Matrigel and allow it to solidify. For the migration assay, no coating is needed.

-

Resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Compare the number of migrated/invaded cells in the this compound treated groups to the control group.

Conclusion

This compound is a potent FAK inhibitor with significant anti-proliferative activity against a range of cancer cell lines, particularly pancreatic cancer. Its mechanism of action is centered on the direct inhibition of FAK's kinase activity, thereby disrupting the downstream signaling pathways crucial for cancer cell survival, proliferation, and migration. The provided data and protocols offer a foundational guide for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar FAK-targeting compounds.

References

- 1. Design, synthesis and activity evaluation of isopropylsulfonyl-substituted 2,4- diarylaminopyrimidine derivatives as FAK inhibitors for the potential treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FAK auto-phosphorylation site tyrosine 397 is required for development but dispensable for normal skin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Target of FAK Inhibitors: An In-Depth Technical Guide

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a critical regulator of cellular signaling pathways controlling cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and hyperactivity are frequently observed in a multitude of human cancers, correlating with poor prognosis and metastatic disease.[3][4] This has rendered FAK an attractive therapeutic target for the development of small molecule inhibitors. While the specific compound "Fak-IN-6" is not documented in publicly available scientific literature, this guide provides a comprehensive overview of the biological targeting of FAK by well-characterized inhibitors, serving as a technical resource for researchers, scientists, and drug development professionals.

The Primary Biological Target: Focal Adhesion Kinase (FAK)

The principal biological target of FAK inhibitors is the Focal Adhesion Kinase, a 125 kDa protein encoded by the PTK2 gene.[1] FAK is a key component of focal adhesions, which are large, dynamic protein complexes that link the actin cytoskeleton to the extracellular matrix (ECM).[5]

Structure and Function

FAK's structure comprises three main functional domains:

-

N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain: This domain is crucial for FAK's localization to focal adhesions and its interaction with integrins and growth factor receptors.[5]

-

Central Kinase domain: This domain possesses the catalytic activity responsible for the autophosphorylation of FAK and the phosphorylation of other downstream substrates.[5]

-

C-terminal Focal Adhesion Targeting (FAT) domain: This domain mediates the localization of FAK to focal adhesions by binding to proteins such as paxillin and talin.[5]

Activation of FAK is initiated by signals from integrins, which are cell surface receptors that bind to the ECM, or by growth factor receptors.[5] Upon activation, FAK undergoes autophosphorylation at tyrosine residue 397 (Y397).[6] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[6] The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, further amplifying downstream signaling.[7]

Quantitative Data on FAK Inhibitor Potency and Selectivity

The development of FAK inhibitors has yielded several compounds with potent and selective activity. The inhibitory concentration 50 (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of the target enzyme's activity in vitro. The following table summarizes the IC50 values for several well-characterized FAK inhibitors against FAK and the closely related proline-rich tyrosine kinase 2 (Pyk2), as well as other kinases, to illustrate their selectivity profiles.

| Inhibitor | FAK IC50 (nM) | Pyk2 IC50 (nM) | Other Kinase IC50 (nM) |

| TAE226 | 5.5 | - | IGF-1R (7 nM), ALK (3.5 nM) |

| VS-4718 (PND-1186) | 1.5 | - | - |

| PF-573,228 | 4 | 30 | - |

| GSK2256098 | 0.4 | - | - |

| CEP-37440 | 2.0 | - | ALK (3.1 nM) |

| BI-853520 | 1 | >10,000 | - |

Data compiled from multiple sources.[3][4][8][9]

FAK Signaling Pathways

FAK acts as a central node in a complex network of signaling pathways that regulate key cellular functions implicated in cancer progression.

Upon activation by integrins or growth factor receptors, FAK autophosphorylates at Y397, leading to the recruitment and activation of Src. The FAK/Src complex then phosphorylates a host of downstream substrates, activating major signaling pathways including:

-

PI3K/Akt/mTOR Pathway: Promotes cell survival, proliferation, and growth.[2]

-

Ras/MAPK (ERK) Pathway: Drives cell proliferation and migration.[1]

-

p130Cas and Paxillin: Key scaffolding proteins involved in the regulation of cell migration and invasion.[10]

Experimental Protocols for Characterizing FAK Inhibitors

The following are detailed methodologies for key experiments used to evaluate the biological activity of FAK inhibitors.

In Vitro FAK Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of FAK.

Methodology:

-

Reagents and Materials: Recombinant human FAK enzyme, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), FAK inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of the FAK inhibitor in DMSO and then in kinase assay buffer. b. In a 96-well plate, add the recombinant FAK enzyme and the substrate to the kinase assay buffer. c. Add the diluted FAK inhibitor or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a solution of ATP. e. Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA) or the first reagent of the detection kit. g. Add the detection reagent according to the manufacturer's instructions to measure the amount of phosphorylated substrate or ADP produced. h. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Western Blot Analysis of FAK Phosphorylation

This method is used to assess the ability of a FAK inhibitor to block FAK autophosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment: a. Plate cancer cells (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere overnight. b. Treat the cells with various concentrations of the FAK inhibitor or DMSO for a specified time (e.g., 1-2 hours).

-

Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract. e. Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody specific for phosphorylated FAK at Y397 (pFAK-Y397). f. As a loading control, also probe a separate membrane or the same membrane after stripping with a primary antibody for total FAK. g. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. h. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities for pFAK-Y397 and total FAK. Normalize the pFAK signal to the total FAK signal to determine the extent of inhibition at each inhibitor concentration.

Cell Migration Assay (Wound Healing)

This assay evaluates the effect of a FAK inhibitor on the migratory capacity of cancer cells.

Methodology:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in a confluent monolayer after 24-48 hours.

-

Creating the Wound: a. Once the cells are confluent, use a sterile p200 pipette tip or a specialized wound healing tool to create a linear scratch in the monolayer. b. Gently wash the wells with PBS to remove any detached cells.

-

Inhibitor Treatment: a. Replace the PBS with fresh culture medium containing the desired concentration of the FAK inhibitor or DMSO as a control.

-

Imaging and Analysis: a. Immediately after adding the treatment, capture images of the wound at designated locations using a microscope (Time 0). b. Incubate the plate at 37°C in a cell culture incubator. c. Capture images of the same locations at subsequent time points (e.g., 12, 24 hours). d. Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the percentage of wound closure for each treatment group relative to the initial wound area. Compare the wound closure in inhibitor-treated groups to the vehicle control to determine the effect on cell migration.

Focal Adhesion Kinase is a well-validated and critical target in oncology drug discovery. The inhibition of FAK's catalytic activity disrupts key signaling pathways that drive cancer cell proliferation, survival, and metastasis. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of FAK inhibitors. By employing these in vitro and cell-based assays, researchers can effectively characterize the potency, selectivity, and cellular activity of novel FAK-targeting compounds, paving the way for the development of new and effective cancer therapies.

References

- 1. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide to Fak-IN-6: A Potent Focal Adhesion Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Fak-IN-6, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The information presented herein is intended to support research and development efforts in the fields of oncology and cell biology.

Chemical Structure and Physicochemical Properties

This compound, also referred to as compound 9h in its primary publication, is a synthetic small molecule belonging to the 2,4-diarylaminopyrimidine class of kinase inhibitors.[1] Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(4-((5-chloro-2-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)-2-(diethoxyphosphoryl)acetamide | [1] |

| CAS Number | 3033299-38-3 | [1] |

| Molecular Formula | C25H31ClN5O6PS | [1] |

| Molecular Weight | 596.04 g/mol | [1] |

| SMILES | O=C(NC1=CC=C(NC2=NC=C(Cl)C(NC3=CC=CC=C3S(=O)(C(C)C)=O)=N2)C=C1)CP(OCC)(OCC)=O | [1] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Solubility | Not explicitly stated | N/A |

Mechanism of Action and Biological Activity

This compound is a highly potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[2][3][4][5][6][7][8] FAK is often overexpressed in various cancers, making it an attractive therapeutic target.

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibition of FAK enzymatic activity with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

| Target | IC50 (nM) | Reference |

| FAK | 1.415 | [1] |

In Vitro Anti-proliferative Activity

The compound exhibits significant anti-proliferative effects against a panel of human cancer cell lines, as detailed in the following table.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| AsPC-1 | Pancreatic Cancer | 0.9886 ± 0.0086 | [1] |

| PaCa-2 | Pancreatic Cancer | 5.274 ± 0.9312 | [1] |

| H1975 | Lung Cancer | 2.918 ± 0.0821 | [1] |

| KM3/BTZ | Lymphoma | 2.315 ± 0.2969 | [1] |

| Raji | Lymphoma | 1.320 ± 0.2973 | [1] |

| L-02 | Normal Liver | 1.220 ± 0.2683 | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and biological evaluation of this compound, as referenced from the primary literature.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, please refer to the primary publication by Zheng et al. (2022) in the European Journal of Medicinal Chemistry.

Caption: Generalized synthetic workflow for this compound.

FAK Kinase Activity Assay (ADP-Glo™ Assay)

The in vitro kinase activity of this compound against FAK was determined using the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

-

FAK enzyme

-

Substrate (e.g., poly(E,Y)4:1)

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (e.g., 384-well white plates)

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a 384-well plate, add the FAK enzyme, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Anti-proliferative Assay (MTT Assay)

The anti-proliferative activity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

Materials:

-

Human cancer cell lines (e.g., AsPC-1, PaCa-2, etc.)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at ~570 nm

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

FAK Signaling Pathway

Focal Adhesion Kinase is a central node in intracellular signaling, integrating signals from integrins and growth factor receptors to regulate key cellular processes. The diagram below illustrates a simplified representation of the canonical FAK signaling pathway.

Caption: Simplified FAK signaling pathway.

Upon activation by integrin clustering at focal adhesions, FAK undergoes autophosphorylation at tyrosine 397 (Y397). This creates a binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates a number of downstream targets, including p130Cas and Grb2, activating signaling cascades such as the Ras-Raf-MEK-ERK and the PI3K-Akt pathways. These pathways ultimately regulate cellular functions critical for tumor progression, including proliferation, survival, and migration.[2][3][4][5][6][7][8][9] this compound exerts its anti-cancer effects by directly inhibiting the kinase activity of FAK, thereby blocking these downstream signaling events.

Conclusion

This compound is a potent and selective inhibitor of Focal Adhesion Kinase with significant anti-proliferative activity against various cancer cell lines. Its well-defined chemical structure and clear mechanism of action make it a valuable tool for basic research into FAK signaling and a promising lead compound for the development of novel anti-cancer therapeutics. The detailed experimental protocols provided in this guide are intended to facilitate further investigation and application of this compound by the scientific community.

References

- 1. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. | Semantic Scholar [semanticscholar.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Discovery and Synthesis of a Potent FAK Inhibitor

Foreword: The compound "Fak-IN-6" as specified in the topic query did not yield specific results in publicly available scientific literature. Therefore, this guide will focus on a well-characterized and potent pyrazolo[3,4-d]pyrimidine-based Focal Adhesion Kinase (FAK) inhibitor, PF-573228 , as a representative molecule of this class. This document provides a comprehensive overview of its discovery, synthesis, and biological evaluation for researchers, scientists, and drug development professionals.

Introduction to Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways downstream of integrins and growth factor receptors. It is a key regulator of cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivity of FAK are frequently observed in various human cancers, correlating with increased tumor progression, metastasis, and poor patient prognosis. This makes FAK a compelling target for the development of novel anticancer therapeutics.

Discovery of PF-573228

PF-573228 emerged from drug discovery efforts aimed at identifying potent and selective small-molecule inhibitors of FAK. The core chemical scaffold, a pyrazolo[3,4-d]pyrimidine, was identified as a promising starting point due to its structural similarity to the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases. Through structure-activity relationship (SAR) studies, researchers at Pfizer optimized this scaffold to achieve high affinity and selectivity for FAK.

Quantitative Biological Data

The biological activity of PF-573228 has been extensively characterized in both biochemical and cellular assays.

| Parameter | Value | Assay Type |

| IC | 4 nM[1][2] | Cell-free kinase assay |

| Cellular p-FAK (Tyr397) Inhibition IC | 30-100 nM[2] | Western Blot in various cell lines |

Table 1: In vitro inhibitory activity of PF-573228 against FAK.

| Cell Line | Assay | Effect of PF-573228 |

| Various cancer cell lines | Cell Migration | Inhibition of serum and fibronectin-directed migration[1] |

| Neuroblastoma PDXs | Cell Viability | Significant decrease in survival and proliferation[3] |

| Neuroblastoma PDXs | Cell Invasion | Significant decrease in invasion[3] |

| 4T1 breast carcinoma, ID8 ovarian carcinoma | Anchorage-independent growth | Promotion of apoptosis in suspended, spheroid, or soft-agar conditions |

Table 2: Cellular effects of PF-573228.

Signaling Pathways and Experimental Workflow

FAK Signaling Pathway

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) and growth factors to regulate key cellular processes.

Caption: FAK signaling cascade initiated by ECM and growth factors.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of FAK inhibitors like PF-573228.

Caption: Workflow for synthesis and evaluation of FAK inhibitors.

Experimental Protocols

Synthesis of PF-573228

General Caution: The synthesis of such compounds should only be performed by trained chemists in a well-equipped laboratory with appropriate safety precautions.

FAK Kinase Inhibition Assay (Cell-Free)

This protocol is adapted from commercially available FAK kinase assay kits and published methodologies.[1][4]

-

Reagents and Materials:

-

Recombinant human FAK (catalytic domain)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl

2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) -

PF-573228 stock solution in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white assay plates

-

-

Procedure:

-

Prepare serial dilutions of PF-573228 in kinase reaction buffer.

-

In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 2.5 µL of a solution containing FAK enzyme and the peptide substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the K

mfor ATP. -

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The IC

50value is calculated by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular FAK Phosphorylation Assay (Western Blot)

This protocol describes the assessment of FAK autophosphorylation at Tyr397 in cultured cells.[3]

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, PC-3)

-

Complete cell culture medium

-

PF-573228

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-FAK (Tyr397), anti-total FAK, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of PF-573228 or DMSO for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-FAK (Tyr397) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total FAK and β-actin to ensure equal loading.

-

Quantify the band intensities to determine the inhibition of FAK phosphorylation.

-

Cell Migration Assay (Transwell Assay)

This protocol outlines a method to assess the effect of PF-573228 on cell migration.[5][6]

-

Reagents and Materials:

-

Invasive cancer cell line

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

Transwell inserts with 8.0 µm pore size membranes

-

24-well plates

-

PF-573228

-

Crystal violet staining solution

-

Cotton swabs

-

-

Procedure:

-

Starve the cells in serum-free medium for 12-24 hours.

-

Add complete medium (containing serum) to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in serum-free medium containing various concentrations of PF-573228 or DMSO.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a CO

2incubator for 12-24 hours. -

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain them with crystal violet.

-

Wash the inserts with water and allow them to air dry.

-

Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm, or count the number of migrated cells in several microscopic fields.

-

Conclusion

PF-573228 is a potent and selective inhibitor of Focal Adhesion Kinase with demonstrated activity in both biochemical and cellular models. Its pyrazolo[3,4-d]pyrimidine core represents a key scaffold in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, biological evaluation, and relevant experimental protocols for PF-573228, serving as a valuable resource for researchers in the field of cancer biology and drug discovery. Further investigation into this and similar compounds holds promise for the development of novel therapies targeting FAK-driven malignancies.

References

- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a magnosalin derivative, 4-(3,4,5-trimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-2-diethylaminopyrimidine, and the anti-angiogenic and anti-rheumatic effect on mice by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Fak-IN-6: A Potent and Selective FAK Inhibitor for Pancreatic Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1] Its overexpression and hyperactivity are frequently observed in various cancers, including pancreatic cancer, making it a compelling target for therapeutic intervention.[2] Fak-IN-6 (also referred to as compound 9h) has emerged as a highly potent and selective inhibitor of FAK, demonstrating significant anti-tumor activity in preclinical models of pancreatic cancer.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualization of relevant signaling pathways and workflows.

Chemical Structure and Properties

This compound is an isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivative.[2]

Chemical Name: N-(2-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)propane-2-sulfonamide

Molecular Formula: C29H35ClN8O3S

Molecular Weight: 627.16 g/mol

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of FAK. By binding to the ATP-binding pocket of the FAK kinase domain, it prevents the autophosphorylation of FAK at tyrosine 397 (Tyr397). This autophosphorylation event is a critical initial step in FAK activation, which creates a docking site for Src family kinases and initiates downstream signaling cascades.[4] Inhibition of FAK phosphorylation by this compound effectively blocks these downstream pathways, leading to the suppression of cell proliferation, migration, and the induction of cell cycle arrest.[2]

Quantitative Data

The inhibitory activity and anti-proliferative effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro FAK Kinase Inhibitory Activity

| Compound | FAK IC₅₀ (nM) |

| This compound | 0.1165 |

IC₅₀ value represents the concentration of the inhibitor required to reduce the enzymatic activity of FAK by 50%. Data from Zheng et al., 2022.[2]

Table 2: Anti-proliferative Activity against Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC₅₀ (μM) |

| AsPC-1 | Pancreatic Cancer | 0.1596 |

| PaCa-2 | Pancreatic Cancer | 5.274 |

| H1975 | Lung Cancer | 2.918 |

| KM3/BTZ | Lymphoma | 2.315 |

| Raji | Lymphoma | 1.320 |

| L-02 | Normal Liver Cells | 1.220 |

IC₅₀ values represent the concentration of this compound required to inhibit the proliferation of the respective cell lines by 50%. Data from Zheng et al., 2022 and other sources.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the FAK signaling pathway, the mechanism of inhibition by this compound, and a typical experimental workflow for its evaluation.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Design, synthesis and activity evaluation of isopropylsulfonyl-substituted 2,4- diarylaminopyrimidine derivatives as FAK inhibitors for the potential treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]

A Technical Guide to the Role of Focal Adhesion Kinase (FAK) Inhibitors in Suppressing Cell Proliferation

Disclaimer: The specific compound "Fak-IN-6" was not identified in the current scientific literature. This guide therefore provides a comprehensive overview of the role of Focal Adhesion Kinase (FAK) inhibitors in inhibiting cell proliferation, drawing on data from well-characterized FAK inhibitors. The principles, pathways, and methodologies described are representative of the field and can be applied to the study of any novel FAK inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Focal Adhesion Kinase as a Therapeutic Target

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in relaying signals from the extracellular matrix (ECM) and growth factor receptors to intracellular pathways.[1][2] These signals are crucial for a multitude of cellular processes including adhesion, migration, survival, and proliferation.[1][2] In numerous cancer types, FAK is overexpressed and hyperactivated, contributing to tumor progression, metastasis, and resistance to therapy.[2][3] This has positioned FAK as an attractive target for the development of novel anticancer agents. FAK inhibitors are a class of small molecules designed to block the kinase activity of FAK, thereby disrupting its downstream signaling and impeding cancer cell proliferation.[2][3][4]

Mechanism of Action: How FAK Inhibition Impedes Cell Proliferation

The inhibition of FAK's kinase activity disrupts several key signaling pathways that are essential for cell cycle progression and cell division.

2.1. Disruption of Key Signaling Pathways:

-

FAK/Src Pathway: FAK and Src kinase form a dual-kinase complex that is central to integrin-mediated signaling.[1] Inhibition of FAK prevents the recruitment and activation of Src, thereby blocking downstream signals that promote cell proliferation.[1][5]

-

PI3K/Akt Pathway: The FAK/Src complex can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical regulator of cell survival and proliferation. FAK inhibitors suppress the activation of this pathway, leading to decreased cell viability.

-

ERK/MAPK Pathway: FAK signaling also influences the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) cascade, which is a key pathway in transmitting growth signals from the cell surface to the nucleus. By inhibiting FAK, the activation of the ERK/MAPK pathway is attenuated, resulting in reduced proliferative signals.

-

p53 Regulation: FAK has been shown to play a role in the degradation of the tumor suppressor protein p53.[4] Inhibition of FAK can lead to the stabilization and activation of p53, promoting cell cycle arrest and apoptosis.[4]

2.2. Impact on Cell Cycle Progression:

The disruption of these signaling cascades ultimately leads to a halt in the cell cycle. FAK inhibitors have been shown to induce cell cycle arrest at different phases, most commonly the G1/S or G2/M transitions, preventing cancer cells from proceeding through division.

Quantitative Data: Efficacy of FAK Inhibitors

The potency of FAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the IC50 values for several well-characterized FAK inhibitors against various cancer cell lines.

| FAK Inhibitor | Cancer Cell Line | IC50 (nM) |

| TAE226 | Ovarian Cancer (HeyA8) | Not specified, but inhibited tumor growth |

| PF-573228 | Pancreatic Cancer (PDAC lines) | 4 |

| VS-6062 (Defactinib) | Mesothelioma (MPM lines) | 1.5 |

| BI-853520 | Prostate Cancer | 1 |

| GSK2256098 | Pancreatic Ductal Adenocarcinoma (L3.6P1) | Not specified, but induced apoptosis |

Signaling Pathways and Experimental Workflow Visualizations

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

FAK Signaling Pathway in Cell Proliferation

Caption: FAK signaling cascade promoting cell proliferation and its inhibition.

Experimental Workflow for Evaluating FAK Inhibitors

Caption: A generalized workflow for assessing the efficacy of a FAK inhibitor.

Logical Flow of FAK Inhibition on Cell Proliferation

Caption: The logical cascade from FAK inhibition to suppressed cell proliferation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the effects of FAK inhibitors on cell proliferation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

FAK inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the FAK inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the FAK inhibitor dilutions. Include a vehicle control (medium with the same concentration of the inhibitor's solvent).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of FAK and its downstream targets.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-FAK (Y397), anti-FAK, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with the FAK inhibitor as described for the viability assay.

-

Lyse the cells with ice-cold lysis buffer containing phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 8.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture and treat approximately 1x10^6 cells with the FAK inhibitor for the desired time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[7]

-

Incubate the cells at -20°C for at least 2 hours for fixation.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A to stain the DNA and remove RNA.[7]

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

The inhibition of Focal Adhesion Kinase presents a promising strategy for cancer therapy. By targeting a key node in the signaling network that governs cell proliferation, FAK inhibitors can effectively halt the growth of cancer cells. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of novel FAK inhibitors, enabling researchers and drug developers to assess their potency and mechanism of action. Further investigation into the synergistic effects of FAK inhibitors with other anticancer agents may unlock even more effective treatment regimens in the future.

References

- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 2. What are FAK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An inhibitory role for FAK in regulating proliferation: a link between limited adhesion and RhoA-ROCK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. wp.uthscsa.edu [wp.uthscsa.edu]

Investigating the Kinase-Dependent Functions of FAK with the Potent Inhibitor Fak-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling downstream of integrins and growth factor receptors. Its kinase activity is crucial for a multitude of cellular processes, including cell adhesion, migration, proliferation, and survival. Dysregulation of FAK signaling is frequently implicated in cancer progression and metastasis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the investigation of FAK's kinase-dependent functions using Fak-IN-6 , a highly potent FAK inhibitor.

This compound has been identified as a powerful research tool for dissecting the specific roles of FAK's catalytic activity. This document outlines its known inhibitory properties, provides detailed protocols for key experimental assays, and illustrates the core signaling pathways affected by FAK inhibition.

This compound: A Potent and Specific FAK Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency against FAK. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Quantitative Data on this compound

| Parameter | Value | Reference |

| FAK IC50 | 1.415 nM | [1][2] |

The potent nanomolar IC50 value of this compound underscores its utility in specifically targeting FAK's kinase function with high efficacy.

Key Signaling Pathways Modulated by FAK Kinase Activity

The kinase activity of FAK is central to the activation of several downstream signaling cascades that regulate critical cellular functions. Inhibition of FAK with this compound is expected to modulate these pathways, providing a means to study their dependence on FAK's catalytic function.

FAK-Src Signaling Axis

Upon activation, FAK autophosphorylates at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[3][4] This interaction is a critical event that leads to the full activation of both FAK and Src, initiating a cascade of downstream signaling events.

Caption: FAK-Src Signaling Activation and Inhibition.

Downstream Pathways Regulating Cell Migration and Proliferation

The FAK/Src complex phosphorylates a host of downstream substrates, including p130Cas and Paxillin, leading to the activation of pathways such as the MAPK/ERK and PI3K/Akt cascades. These pathways are fundamental in controlling cell migration, proliferation, and survival.

Caption: Key Downstream Effectors of FAK Signaling.

Experimental Protocols for Investigating FAK Kinase-Dependence

The following are detailed methodologies for key experiments to assess the impact of this compound on FAK's kinase-dependent functions.

In Vitro FAK Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of FAK.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A luminescent signal is generated that is inversely correlated with the level of FAK inhibition.

Materials:

-

Recombinant active FAK protein

-

FAK substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase Assay Buffer

-

This compound (at various concentrations)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well or 384-well plates

-

Luminometer

Protocol:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a multi-well plate, add the FAK enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding the FAK substrate and ATP mixture to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Caption: Workflow for an In Vitro FAK Kinase Assay.

Western Blot Analysis of FAK Phosphorylation

This experiment determines the effect of this compound on FAK autophosphorylation and the phosphorylation of its downstream targets in a cellular context.

Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates. A decrease in the phosphorylated form of a protein relative to its total amount indicates inhibition of the upstream kinase.

Materials:

-

Cell line of interest (e.g., a cancer cell line with high FAK expression)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-pFAK (Y397), anti-total FAK, anti-pPaxillin (Y118), anti-total Paxillin, anti-pERK1/2, anti-total ERK1/2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Imaging system for chemiluminescence detection

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the impact of FAK inhibition by this compound on the migratory capacity of cells.

Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored. Inhibition of FAK is expected to reduce the rate of wound closure.

Materials:

-

Cell line of interest

-

This compound

-

Culture plates

-

Pipette tip or a specialized wound healing insert

-

Microscope with a camera

Protocol:

-

Plate cells in a culture plate and grow them to a confluent monolayer.

-

Create a scratch or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells to remove detached cells.

-

Add fresh media containing different concentrations of this compound or a vehicle control.

-

Capture images of the wound at time 0.

-

Incubate the cells and capture images of the same wound area at regular intervals (e.g., every 6-12 hours).

-

Measure the area of the wound at each time point and calculate the rate of wound closure for each condition.

Caption: Workflow for a Wound Healing Cell Migration Assay.

Conclusion

This compound is a valuable pharmacological tool for the targeted investigation of the kinase-dependent functions of FAK. Its high potency allows for the specific dissection of signaling pathways and cellular processes that are reliant on FAK's catalytic activity. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to design and execute experiments aimed at elucidating the intricate roles of FAK in both normal physiology and disease, and for the evaluation of novel therapeutic strategies targeting this key kinase.

References

Fak-IN-6: An In-depth Technical Guide to Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate essential cellular processes.[1][2][3] Its overexpression and hyperactivity are frequently observed in various advanced cancers, correlating with poor prognosis and metastasis.[3][4] FAK's role in promoting cell proliferation, survival, migration, and angiogenesis has established it as a significant target for therapeutic intervention in oncology.[3][4][5] Fak-IN-6 is a potent and specific inhibitor of FAK, targeting its kinase activity to modulate downstream signaling pathways. This technical guide provides a comprehensive overview of the effects of this compound, with a focus on its impact on key downstream signaling cascades, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of FAK. This inhibition prevents the autophosphorylation of FAK at tyrosine residue 397 (Y397), a crucial initial step for FAK activation.[6][7] The phosphorylation of Y397 typically creates a high-affinity binding site for the SH2 domain of Src family kinases.[1][2] The subsequent formation of the FAK/Src complex leads to the phosphorylation of other tyrosine residues on FAK, amplifying the signal and triggering multiple downstream pathways.[1] By blocking the initial autophosphorylation event, this compound effectively dismantles this signaling scaffold, leading to a broad inhibition of FAK-mediated cellular functions.

Effects on Downstream Signaling Pathways

Inhibition of FAK by this compound leads to significant alterations in several major signaling pathways that are crucial for cancer progression. The primary pathways affected are the PI3K/AKT, MAPK/ERK, and STAT3 signaling cascades.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation.[8][9] FAK can activate this pathway through multiple mechanisms, including the recruitment of the p85 regulatory subunit of PI3K.[3][10]

Effect of this compound: Treatment with this compound and other FAK inhibitors has been shown to decrease the phosphorylation of key components of the PI3K/AKT pathway.[10][11] This leads to reduced activity of AKT and its downstream effectors, such as mTOR and S6 Kinase (S6K1), which are critical for protein synthesis and cell growth.[12][13] The ultimate consequence is the induction of apoptosis and a reduction in cell proliferation.[3][11]

// Define node text contrast node [fontcolor="#202124"]; "FAK" [fontcolor="#FFFFFF"]; "PI3K" [fontcolor="#FFFFFF"]; "AKT" [fontcolor="#FFFFFF"]; "mTOR" [fontcolor="#FFFFFF"]; "Fak_IN_6" [fontcolor="#FFFFFF"]; } caption: "this compound inhibits the FAK-PI3K-AKT survival pathway."

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is heavily involved in regulating cell differentiation, proliferation, and migration.[14] FAK can activate this pathway through the recruitment of the Grb2-Sos complex, which in turn activates Ras.[14][15]

Effect of this compound: Inhibition of FAK with this compound can lead to a reduction in the phosphorylation of both MEK and ERK.[16][17] However, the relationship between FAK and the MAPK pathway can be context-dependent. Some studies suggest that FAK is essential for growth factor-mediated activation of MAP kinase in adherent cells, while others indicate that initial integrin-mediated MAPK activation might be FAK-independent.[14][15] There is also evidence suggesting FAK can act as a negative regulator of RTK/MAPK signaling in certain contexts.[18] Despite this complexity, in many cancer models, FAK inhibition leads to a dampening of ERK signaling, contributing to reduced cell migration and invasion.[17]

// Define node text contrast node [fontcolor="#202124"]; "FAK" [fontcolor="#FFFFFF"]; "Ras" [fontcolor="#FFFFFF"]; "Raf" [fontcolor="#FFFFFF"]; "MEK" [fontcolor="#FFFFFF"]; "ERK" [fontcolor="#FFFFFF"]; "Fak_IN_6" [fontcolor="#FFFFFF"]; } caption: "this compound disrupts the FAK-MAPK/ERK proliferation pathway."

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion.[19][20] The IL-6/JAK/STAT3 axis is a well-established oncogenic pathway.[19][20] FAK can contribute to STAT3 activation, often in conjunction with Src.[17][21] For instance, the Src-FAK signaling axis can be activated by stimuli like Interleukin-6 (IL-6), leading to STAT3 phosphorylation and subsequent translocation to the nucleus to regulate gene expression.[17][22]

Effect of this compound: By inhibiting FAK, this compound can prevent the formation of the FAK/Src complex, thereby reducing STAT3 phosphorylation and activity.[17][21] This inhibition can suppress the expression of STAT3 target genes involved in cell survival and metastasis, making it a critical mechanism for the anti-tumor effects of FAK inhibitors.[21]

// Define node text contrast node [fontcolor="#202124"]; "FAK" [fontcolor="#FFFFFF"]; "Src" [fontcolor="#FFFFFF"]; "STAT3" [fontcolor="#FFFFFF"]; "STAT3_dimer" [fontcolor="#FFFFFF"]; "Fak_IN_6" [fontcolor="#FFFFFF"]; } caption: "this compound blocks the FAK-STAT3 signaling axis."

Quantitative Data Summary

The efficacy of FAK inhibitors is typically quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce a specific biological activity by 50%.[23]

| Inhibitor | Target | IC50 Value | Cell Line/Assay | Reference |

| Y11 (this compound analog) | FAK autophosphorylation | 50 nM | In vitro kinase assay | [11] |

| Y11 (this compound analog) | Y397-FAK phosphorylation | ~0.1 µM | BT474 breast cancer cells | [6] |

| Y11 (this compound analog) | Y397-FAK phosphorylation | ~4 µM | SW620 colon cancer cells | [6] |

| VS-4718 | Y397-FAK phosphorylation | Dose-dependent reduction | MDA-MB-231 breast cancer cells | [24] |

| GSK2256098 | Y397-FAK phosphorylation | Significant reduction at 1.0 µM | SKOV3 ovarian cancer cells | [4] |

Detailed Experimental Protocols

Western Blotting for Phospho-FAK (Y397) and Downstream Targets

This protocol is used to quantify the levels of phosphorylated proteins, providing a direct measure of kinase activity and pathway activation following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., SW620, BT474) and allow them to adhere. Treat with desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Lysis: Wash cells with cold PBS and lyse on ice for 30 minutes in a lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 1% Triton-X, 0.5% NaDOC, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[6][25]

-

Protein Quantification: Centrifuge lysates at ~11,000 rpm for 30 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[6][25]

-

Electrophoresis and Transfer: Denature 20-30 µg of protein by boiling in Laemmli buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST). Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-FAK Y397, anti-total FAK, anti-p-AKT, anti-p-ERK) overnight at 4°C.

-

Detection: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[6] Densitometry analysis is used to quantify band intensity relative to a loading control like β-actin or GAPDH.

Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the cytotoxic effects of this compound.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 48-72 hours).

-

Reagent Addition:

-

Solubilization (MTT only): For the MTT assay, add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[26]

-

Absorbance Reading: Measure the absorbance of the wells using a microplate reader. The wavelength is typically 570 nm for MTT and 490 nm for MTS.[26]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that effectively targets the oncogenic signaling of Focal Adhesion Kinase. Its mechanism of action, centered on the inhibition of FAK autophosphorylation, leads to the suppression of critical downstream pathways, including PI3K/AKT, MAPK/ERK, and STAT3. This comprehensive disruption of pro-tumorigenic signaling results in decreased cell proliferation, survival, and migration. The protocols and data presented in this guide offer a framework for researchers to further investigate the multifaceted roles of FAK and the therapeutic potential of its inhibition in cancer and other diseases.

References

- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Focal adhesion kinase is required for IGF-I-mediated growth of skeletal muscle cells via a TSC2/mTOR/S6K1-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]

- 14. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

- 16. researchgate.net [researchgate.net]

- 17. Src-FAK Signaling Mediates Interleukin 6-Induced HCT116 Colorectal Cancer Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FAK Acts as a Suppressor of RTK-MAP Kinase Signalling in Drosophila melanogaster Epithelia and Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The roles of nuclear focal adhesion kinase (FAK) on Cancer: a focused review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ww2.amstat.org [ww2.amstat.org]

- 24. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of the Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor-3 Interaction Leads to Decreased Survival in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Understanding the Anti-Tumor Activity of Fak-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in various cancers and plays a pivotal role in tumor progression, metastasis, and survival. Its central role in mediating signals from the tumor microenvironment makes it a compelling target for anti-cancer therapies. This technical guide provides an in-depth overview of Fak-IN-6, a potent and selective inhibitor of FAK. We will delve into its mechanism of action, summarize its anti-tumor activities with quantitative data, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of FAK inhibition.

Introduction to FAK and its Role in Cancer

Focal Adhesion Kinase (FAK) is a key mediator of signaling pathways initiated by integrins and growth factor receptors.[1] It is a cytoplasmic tyrosine kinase that, upon activation, autophosphorylates at tyrosine 397 (Tyr397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex that phosphorylates a multitude of downstream targets.[1] This cascade of signaling events influences a wide range of cellular processes critical for cancer progression, including:

-